Cas no 1152940-05-0 (1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine)

1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
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- Inchi: 1S/C9H10N4/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7,10H2
- InChI Key: SJOQYXKEWRHHOF-UHFFFAOYSA-N
- SMILES: N1(CC2=NC=CC=C2)C=C(N)C=N1
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 386.1±27.0 °C at 760 mmHg
- Flash Point: 187.3±23.7 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P992893-50mg |
1-(Pyridin-2-ylmethyl)-1h-pyrazol-4-amine |
1152940-05-0 | 50mg |
$ 95.00 | 2022-06-02 | ||
Enamine | EN300-62094-0.5g |
1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1152940-05-0 | 95% | 0.5g |
$353.0 | 2023-02-13 | |
Enamine | EN300-62094-0.25g |
1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1152940-05-0 | 95% | 0.25g |
$188.0 | 2023-02-13 | |
Enamine | EN300-62094-1.0g |
1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1152940-05-0 | 95% | 1.0g |
$470.0 | 2023-02-13 | |
Enamine | EN300-62094-2.5g |
1-[(pyridin-2-yl)methyl]-1H-pyrazol-4-amine |
1152940-05-0 | 95% | 2.5g |
$923.0 | 2023-02-13 | |
Aaron | AR01A9CK-10g |
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine |
1152940-05-0 | 95% | 10g |
$2808.00 | 2023-12-16 | |
Aaron | AR01A9CK-500mg |
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine |
1152940-05-0 | 95% | 500mg |
$511.00 | 2025-02-09 | |
Aaron | AR01A9CK-5g |
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine |
1152940-05-0 | 95% | 5g |
$1901.00 | 2023-12-16 | |
A2B Chem LLC | AV57192-50mg |
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine |
1152940-05-0 | 95% | 50mg |
$128.00 | 2024-04-20 | |
Aaron | AR01A9CK-2.5g |
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine |
1152940-05-0 | 95% | 2.5g |
$1295.00 | 2025-02-09 |
1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine Related Literature
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
Additional information on 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine
1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine: A Comprehensive Overview
1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine (CAS No. 1152940-05-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as PYPA, is a pyrazole derivative with a pyridine substituent, which imparts unique chemical and biological properties. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and potential applications of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine.
Structural Characteristics
The molecular formula of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine is C10H12N4, and its molecular weight is 188.23 g/mol. The compound features a pyrazole ring with an amine group at the 4-position and a pyridine ring attached to the 2-position via a methyl group. The presence of these functional groups contributes to its chemical reactivity and biological activity. The pyrazole ring is known for its ability to form hydrogen bonds and π-stacking interactions, which are crucial for binding to various biological targets.
Synthesis Methods
The synthesis of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 2-(bromomethyl)pyridine with 4-amino-1H-pyrazole in the presence of a base such as potassium carbonate. This reaction typically proceeds via an SN2 mechanism, leading to the formation of the desired product. Another approach involves the coupling of 2-pyridinemethanamine with 4-chloro-1H-pyrazole using palladium-catalyzed conditions. These synthetic methods have been optimized to achieve high yields and purity, making them suitable for large-scale production.
Biological Activities
1-(Pyridin-2-ylmethyl)-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications due to its diverse biological activities. One of the most notable activities is its ability to act as a potent inhibitor of Janus kinase (JAK) enzymes. JAK inhibitors are a class of drugs used to treat various inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. Recent studies have shown that PYPA exhibits selective inhibition of JAK3, which is involved in signaling pathways associated with immune responses.
In addition to its JAK inhibitory activity, PYPA has also been investigated for its anti-cancer properties. Research has demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that PYPA may have potential as a novel therapeutic agent for cancer treatment.
Clinical Trials and Future Prospects
The promising preclinical results of 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine have led to its evaluation in clinical trials. Several Phase I and II trials are currently underway to assess its safety and efficacy in treating inflammatory diseases and cancer. Preliminary data from these trials have shown that PYPA is well-tolerated by patients and exhibits favorable pharmacokinetic properties.
Further research is needed to fully understand the mechanisms underlying the biological activities of PYPA. Ongoing studies are focusing on optimizing its chemical structure to enhance its potency and selectivity while minimizing side effects. Additionally, efforts are being made to develop prodrugs and drug delivery systems that can improve the bioavailability and therapeutic index of this compound.
Conclusion
In summary, 1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine (PYPA), with CAS No. 1152940-05-0, is a promising compound with diverse biological activities, including JAK inhibition and anti-cancer properties. Its unique structural features make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing clinical trials continue to provide valuable insights into its safety and efficacy, there is great potential for this compound to become a valuable therapeutic agent in the future.
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